molecular formula C10H11N3O B2995244 (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 77177-16-3

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B2995244
CAS No.: 77177-16-3
M. Wt: 189.218
InChI Key: JSYMAOLKRXCWTI-UHFFFAOYSA-N
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Description

“(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as 1,2,3-triazoles . It has been used in the synthesis of a new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives .


Synthesis Analysis

The synthesis of “this compound” involves a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds 4-ethynyl-2-substituted phenylthiazole were synthesized from the corresponding thiazole aldehyde by using the Ohira−Bestmann reagent .

Scientific Research Applications

Catalyst for Huisgen 1,3-dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which, when combined with CuCl, forms a stable complex. This complex acts as an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions, featuring low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).

Corrosion Inhibition

Ma et al. (2017) investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic medium. Computational studies suggested that the triazole derivatives can adsorb on mild steel surfaces, indicating potential applications in corrosion prevention (Ma et al., 2017).

Immobilized Catalysis

Ozkal et al. (2012) demonstrated the immobilization of tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol onto Merrifield resins. This immobilized complex showed high activity and recyclability in CuAAC reactions, effective in both aqueous and organic media (Ozkal et al., 2012).

Solubility Studies

Liang et al. (2016) conducted a study on the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents, providing valuable data for its application in different media (Liang et al., 2016).

Molecular Structure Analysis

Wang et al. (2014) performed a computational study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, closely related to (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol. They explored its molecular structure, orbitals, and UV-vis spectra, contributing to the understanding of its electronic properties (Wang et al., 2014).

Corrosion Inhibitory Effect

Elazhary et al. (2019) studied the corrosion inhibitory effect of (1-benzyl-1H-1,2,3-triazol-4-yl) methanol for mild steel in acidic solution. Their results, combining experimental and theoretical approaches, align with its potential as a corrosion inhibitor (Elazhary et al., 2019).

Synthesis of Novel Compounds

Numerous studies have focused on synthesizing novel compounds using (1-benzyl-1H-1,2,3-triazol-4-yl)methanol or its derivatives, exploring their potential in various fields such as antimicrobial activity and molecular interaction studies. These include works by Pandya et al. (2019), Reddy et al. (2016), and Ahmed et al. (2020), each contributing to the broad spectrum of applications of this compound (Pandya et al., 2019), (Reddy et al., 2016), (Ahmed et al., 2020).

Future Directions

The future directions for “(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol” could involve further optimization and development of a newer antitubercular candidate . Additionally, the synthesis of a new hybrid architecture of two or more bioactive scaffolds is one of the powerful tools used in new drug discovery .

Properties

IUPAC Name

(3-benzyltriazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYMAOLKRXCWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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